
(6,7-Dibromonaphthalen-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-Dibromonaphthalen-2-yl)methanamine is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two bromine atoms at the 6 and 7 positions of the naphthalene ring, and a methanamine group attached to the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dibromonaphthalen-2-yl)methanamine typically involves the bromination of naphthalene followed by the introduction of the methanamine group. One common method is as follows:
Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 6 and 7 positions.
Introduction of Methanamine Group: The dibromonaphthalene derivative is then reacted with formaldehyde and ammonia or a suitable amine source under reductive amination conditions to introduce the methanamine group at the 2 position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(6,7-Dibromonaphthalen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding naphthalen-2-ylmethanamine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines are often employed in substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthalen-2-ylmethanamine
Substitution: Various substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
(6,7-Dibromonaphthalen-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (6,7-Dibromonaphthalen-2-yl)methanamine involves its interaction with specific molecular targets. The bromine atoms and methanamine group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6,7-Dimethoxynaphthalen-2-yl)methanamine: Similar structure but with methoxy groups instead of bromine atoms.
(6-Bromopyridin-2-yl)methanamine: Contains a pyridine ring instead of a naphthalene ring.
Methenamine: A simpler amine compound with different applications.
Uniqueness
(6,7-Dibromonaphthalen-2-yl)methanamine is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and potential applications. The combination of the naphthalene ring and methanamine group also provides a versatile scaffold for further chemical modifications.
Eigenschaften
Molekularformel |
C11H9Br2N |
|---|---|
Molekulargewicht |
315.00 g/mol |
IUPAC-Name |
(6,7-dibromonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H9Br2N/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H,6,14H2 |
InChI-Schlüssel |
BYFLXMZUGVPLHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2C=C1CN)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


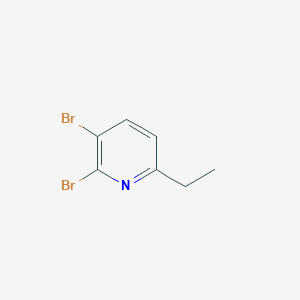

![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)
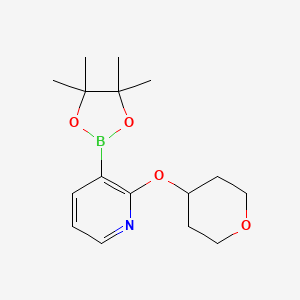
![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13655438.png)

![(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13655451.png)
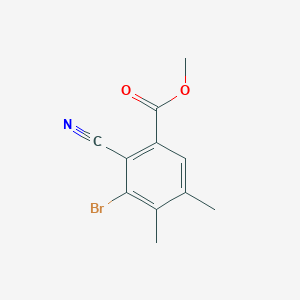
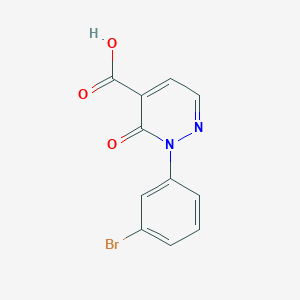

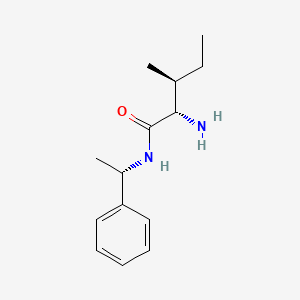
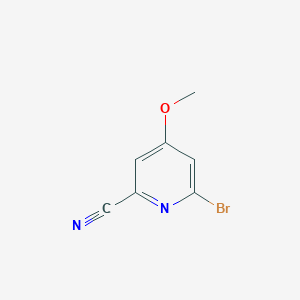
![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)
